3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c13-12(14,15)5-3-6(4-1-2-4)18-11-7(5)8(16)9(20-11)10(17)19/h3-4H,1-2,16H2,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROGGZKMPNGXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 893755-90-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₀F₃N₃OS
- Molecular Weight : 301.2875 g/mol
- CAS Number : 893755-90-3
Anticancer Potential
Research indicates that compounds similar to 3-amino-thieno[2,3-b]pyridines exhibit significant anticancer properties. The biological activity of this compound has been evaluated in various cancer cell lines:
- Inhibition of Cell Proliferation :
-
Mechanism of Action :
- The compound is believed to act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC₅₀ values of 0.36 µM against CDK2 and 1.8 µM against CDK9 . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Enzymatic Inhibition
Another aspect of the biological activity of this compound involves its potential as an enzyme inhibitor:
- VEGFR Inhibition : Some studies have indicated that thieno[2,3-b]pyridine derivatives can inhibit vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor angiogenesis .
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC₅₀ Value | Findings |
|---|---|---|---|---|
| Study 1 | Thieno[2,3-b]pyridine Derivative | MCF-7 | 5.85 µM | Significant inhibition of proliferation observed |
| Study 2 | Thieno[2,3-b]pyridine Derivative | HCT116 | 0.63 µM | Effective CDK9 inhibition leading to apoptosis |
| Study 3 | Related Compound | A549 | <10 µM | Comparable efficacy to standard treatments like doxorubicin |
Scientific Research Applications
The compound has shown significant biological activity, particularly as an anticancer agent. Its mechanisms of action include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound acts by inhibiting CDK activity, crucial for cell cycle regulation. In studies, related compounds exhibited IC₅₀ values of 0.36 µM against CDK2 and 1.8 µM against CDK9, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzymatic Inhibition : It has been noted for its potential to inhibit vascular endothelial growth factor receptor (VEGFR), which is vital in tumor angiogenesis.
Case Studies and Research Findings
Numerous studies have evaluated the efficacy of 3-amino-thieno[2,3-b]pyridine derivatives in various cancer cell lines. Below is a summary of relevant findings:
| Study | Compound Tested | Cell Line | IC₅₀ Value | Findings |
|---|---|---|---|---|
| Study 1 | Thieno[2,3-b]pyridine Derivative | MCF-7 | 5.85 µM | Significant inhibition of proliferation observed |
| Study 2 | Thieno[2,3-b]pyridine Derivative | HCT116 | 0.63 µM | Effective CDK9 inhibition leading to apoptosis |
| Study 3 | Related Compound | A549 | <10 µM | Comparable efficacy to standard treatments like doxorubicin |
Therapeutic Potential
The compound's potential extends beyond oncology; it has been investigated for its role in treating diseases mediated by the IKK complex, including autoimmune and inflammatory diseases. The inhibition of NF-kB signaling pathways by this compound could lead to therapeutic applications in these areas .
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Cyclization
The most widely reported method begins with 2,6-dichloronicotinonitrile (8 ), which undergoes Suzuki–Miyaura cross-coupling with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ to yield monosubstituted intermediates (9a–c ). Separation challenges arise due to the coexistence of monosubstituted and disubstituted byproducts, prompting researchers to proceed without purification. Subsequent treatment with ethyl thioglycolate under nucleophilic aromatic substitution (SₙAr) conditions generates ethyl-2-(3-cyanopyridin-2-ylthio)acetate, which undergoes intramolecular cyclization to form ethyl-3-aminothieno[2,3-b]pyridine-2-carboxylates (10a–d ).
Key Reaction Conditions:
- Solvent: Dioxane (reflux)
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Yield: 45–68% (crude mixture)
Alternative Route: Sandmeyer Reaction
A secondary route involves the Sandmeyer reaction to introduce the amino group. Starting from 2-chloro-6-(4-methoxyphenyl)nicotinaldehyde (21 ), ethyl thioglycolate facilitates cyclization to form ethyl thieno[2,3-b]pyridine-2-carboxylate (22 ). Hydrolysis of the ester to the carboxylic acid precedes amide coupling with cyclopropylamine using HATU, yielding the final carboxamide.
Functionalization of the Core Structure
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced via electrophilic trifluoromethylation or cyclization of trifluoromethyl-containing precursors . In one approach, 4,4,4-trifluoro-1,3-diones (13a–d ) react with ethyl thioglycolate under basic conditions to form 2-thioxo-1,2-dihydropyridine-3-carbonitriles (14a–d ). These intermediates undergo intramolecular cyclization with 2-cyanothioacetamide derivatives to yield trifluoromethyl-substituted thieno[2,3-b]pyridines (15a–i ).
Optimization Insight:
- Base: Potassium carbonate (refluxing ethanol)
- Yield: 32–55% (low yields attributed to steric hindrance)
Cyclopropane Ring Installation
Cyclopropanation is achieved via alkylation of the pyridine core. Cyclopropylamine reacts with the carboxylic acid intermediate under HATU-mediated coupling conditions, forming the final carboxamide bond.
Critical Parameters:
- Coupling Agent: HATU (1.1 equiv)
- Base: DIPEA (3 equiv)
- Solvent: DMF (0°C to room temperature)
- Yield: 70–85%
Stepwise Synthesis and Data
Table 1: Representative Synthetic Pathway
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
X-ray diffraction studies of analogous compounds reveal a dihedral angle of 10.57° between the thienopyridine core and substituent rings, confirming steric compatibility for biological interactions.
Industrial Scalability and Challenges
Purification Hurdles
Early-stage intermediates (9a–c ) often co-elute with disubstituted byproducts during column chromatography, necessitating basic hydrolysis as a purification tactic.
Yield Optimization
Trifluoromethylation remains a bottleneck, with yields rarely exceeding 55%. Switching to microwave-assisted synthesis or flow chemistry may improve efficiency.
Applications and Derivatives
Though beyond this report’s scope, preliminary studies indicate antimycobacterial activity for related thieno[2,3-b]pyridines, with IC₅₀ values <10 μM against Mycobacterium tuberculosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Utilize tandem Knoevenagel-Michael reactions with intramolecular cyclization, as demonstrated for analogous thieno[2,3-b]pyridines . Optimize solvent systems (e.g., DMF or ethanol) and temperature (80–100°C) to achieve yields >85%. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.
- Key Variables : Substituent reactivity (e.g., cyclopropyl vs. phenyl groups) may require adjusted stoichiometry of intermediates like 2-chloroacetamide derivatives .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Analyze and NMR for characteristic shifts:
- Cyclopropyl protons: δ 1.0–1.3 (multiplet) .
- Trifluoromethyl group: δ -62 ppm (quartet, ) in -NMR .
- XRD : Confirm crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using single-crystal X-ray diffraction .
- HPLC : Verify purity ≥95% with a C18 column (gradient: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during alkylation or sulfonation of the thieno[2,3-b]pyridine core?
- Methodology : Use DFT calculations to predict electrophilic attack sites. For example, sulfur atoms in thieno[2,3-b]pyridines exhibit higher nucleophilicity than nitrogen, favoring thioether formation (e.g., 6-allylsulfanyl derivatives) . Validate with kinetic studies (e.g., monitoring reaction intermediates via LC-MS).
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Case Study : If in silico docking predicts strong binding to FOXM1 but in vitro assays show weak inhibition:
- Re-evaluate ligand-protein solvation models (e.g., explicit vs. implicit water).
- Perform competitive binding assays with known inhibitors (e.g., FDI-6) and validate via Western blotting (anti-FOXM1 antibodies, ImageJ quantification) .
Q. How do substituent variations (e.g., cyclopropyl vs. phenyl groups) impact pharmacokinetic properties?
- Comparative Analysis :
- Lipophilicity : Cyclopropyl groups reduce logP compared to phenyl (e.g., logP = 2.1 vs. 3.5 for phenyl analogs) .
- Metabolic Stability : Assess cytochrome P450 inhibition using human liver microsomes. Cyclopropyl derivatives show slower clearance (t > 4 hrs) due to steric shielding .
Q. What are the limitations of using 95% purity samples in biological assays, and how can impurities be characterized?
- Protocol :
- LC-HRMS : Identify impurities (e.g., des-cyclopropyl byproducts) with m/z ± 5 ppm accuracy.
- Bioassay Interference : Test impurities in standalone assays (e.g., cytotoxicity at 10 µM). For example, a 2% contaminant with EC = 1 µM may skew dose-response curves .
Key Recommendations
- Experimental Design : Prioritize orthogonal validation (e.g., XRD + NMR) for structural ambiguity.
- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate substituent effects with bioactivity trends.
- Contradiction Management : Replicate assays under standardized conditions (e.g., cell line passage number, serum batch) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
